Cas no 1695671-05-6 (5-Methyl-2-(piperazin-1-yl)benzaldehyde)

5-Methyl-2-(piperazin-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-METHYL-2-(PIPERAZIN-1-YL)BENZALDEHYDE
- EN300-725519
- 1695671-05-6
- Benzaldehyde, 5-methyl-2-(1-piperazinyl)-
- 5-Methyl-2-(piperazin-1-yl)benzaldehyde
-
- Inchi: 1S/C12H16N2O/c1-10-2-3-12(11(8-10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3
- InChI Key: PRTPLXUWJAZMLF-UHFFFAOYSA-N
- SMILES: O=CC1C=C(C)C=CC=1N1CCNCC1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 1.2
Experimental Properties
- Density: 1.100±0.06 g/cm3(Predicted)
- Boiling Point: 384.2±42.0 °C(Predicted)
- pka: 8.91±0.10(Predicted)
5-Methyl-2-(piperazin-1-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725519-0.5g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 0.5g |
$1056.0 | 2025-03-11 | |
Enamine | EN300-725519-2.5g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 2.5g |
$2155.0 | 2025-03-11 | |
Enamine | EN300-725519-0.05g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 0.05g |
$924.0 | 2025-03-11 | |
Enamine | EN300-725519-0.1g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 0.1g |
$968.0 | 2025-03-11 | |
Enamine | EN300-725519-5.0g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 5.0g |
$3189.0 | 2025-03-11 | |
Enamine | EN300-725519-1.0g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 1.0g |
$1100.0 | 2025-03-11 | |
Enamine | EN300-725519-10.0g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 10.0g |
$4729.0 | 2025-03-11 | |
Enamine | EN300-725519-0.25g |
5-methyl-2-(piperazin-1-yl)benzaldehyde |
1695671-05-6 | 95.0% | 0.25g |
$1012.0 | 2025-03-11 |
5-Methyl-2-(piperazin-1-yl)benzaldehyde Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 5-Methyl-2-(piperazin-1-yl)benzaldehyde
5-Methyl-2-(piperazin-1-yl)benzaldehyde: A Versatile Chemical Entity in Pharmaceutical and Material Sciences
5-Methyl-2-(piperazin-1-yl)benzaldehyde is a multifunctional aromatic aldehyde derivative that has garnered significant attention in recent years due to its unique chemical structure and diverse biological activities. This compound, with the CAS number 1695671-05-6, represents a key scaffold in the development of novel therapeutics and functional materials. Its synthesis involves the strategic coupling of a benzaldehyde moiety with a piperazine ring, creating a versatile platform for further chemical modifications. The molecule's pharmacophore features, including the electron-donating methyl group and the nitrogen-rich piperazine ring, enable it to interact with multiple biological targets, making it a promising candidate for drug discovery and advanced material applications.
Recent studies have highlighted the role of 5-Methyl-2-(piperazin-1-yl)benzaldehyde in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a selective inhibitor of the kinase AURKA, which is implicated in cancer progression. The compound's ability to disrupt microtubule dynamics through its interaction with tubulin proteins has also been explored in preclinical models of neurodegenerative diseases. These findings underscore the molecule's relevance in both oncology and neurology research.
The chemical structure of 5-Methyl-2-(piperazin-1-yl)benzaldehyde is characterized by a benzene ring substituted with a methyl group at the 5-position and a piperazine ring at the 2-position. The aldehyde functional group at the 1-position serves as a reactive site for further derivatization, enabling the synthesis of a wide range of analogs. This structural flexibility has been leveraged in the design of small-molecule inhibitors targeting GPCRs and ion channels, as evidenced by a 2022 study in ACS Chemical Biology. The molecule's solubility properties and functional group compatibility further enhance its utility in medicinal chemistry.
Advancements in synthetic methodologies have significantly improved the efficiency of producing 5-Methyl-2-(piperazin-1-yl)benzaldehyde. A 2023 breakthrough in catalytic asymmetric synthesis, reported in Nature Chemistry, enabled the selective formation of the piperazine ring with high stereocontrol. This development has streamlined the production process, reducing both cost and environmental impact. The optimized synthetic route also allows for the incorporation of additional functional groups, expanding the compound's applicability in drug development.
Biological studies have revealed the molecule's potential in modulating inflammatory responses. A 2023 preclinical trial published in Cell Reports showed that 5-Methyl-2-(piperazin-1-yl)benzaldehyde exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This effect was observed in models of rheumatoid arthritis and inflammatory bowel disease, suggesting its therapeutic potential in autoimmune conditions. The compound's ability to interfere with cytokine production highlights its value in immunomodulatory research.
Recent computational studies have provided insights into the molecular mechanisms underlying the activity of 5-Methyl-2-(piperazin-1-yl)benzaldehyde. Molecular docking simulations, as reported in a 2023 Journal of Computational Chemistry article, revealed its binding affinity to multiple protein targets, including kinases and membrane receptors. These simulations suggest that the molecule's dual functionality as both an agonist and antagonist depends on the specific biological context, offering opportunities for targeted therapeutic applications.
The compound's role in material sciences has also been explored. A 2023 study in Advanced Materials demonstrated its use in the fabrication of stimuli-responsive hydrogels. The piperazine ring's ability to undergo reversible protonation under acidic conditions enables the development of smart materials with tunable mechanical properties. This application highlights the molecule's potential beyond traditional pharmaceutical uses, extending into the realm of functional materials and nanotechnology.
Challenges in the development of 5-Methyl-2-(piperazin-1-yl)benzaldehyde include optimizing its metabolic stability and minimizing off-target effects. A 2023 review in Drug Discovery Today emphasized the need for structure-activity relationship (SAR) studies to identify the most promising analogs for clinical translation. Researchers are also investigating the role of post-translational modifications in enhancing the molecule's therapeutic index, which could lead to improved efficacy and reduced toxicity.
Future research directions for 5-Methyl-2-(piperazin-1-yl)benzaldehyde include its application in combination therapies. A 2023 clinical trial in Cancer Research explored its synergistic effects with existing chemotherapeutics, showing enhanced tumor cell death in multidrug-resistant cancer models. This finding suggests that the compound could play a critical role in overcoming drug resistance, a major challenge in oncology treatment.
Overall, 5-Methyl-2-(piperazin-1-yl)benzaldehyde represents a promising scaffold with broad implications for both pharmaceutical and material sciences. Its unique chemical structure, combined with recent advances in synthetic and biological research, positions it as a key player in the development of next-generation therapeutics and functional materials. Continued exploration of its properties and applications is expected to yield significant advancements in multiple scientific disciplines.
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